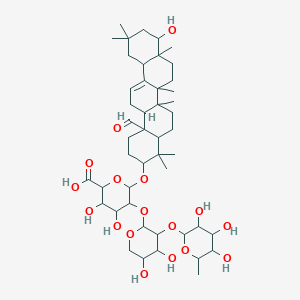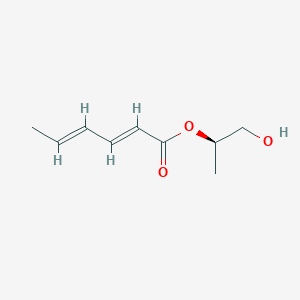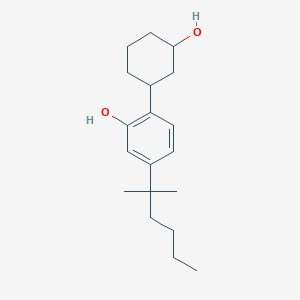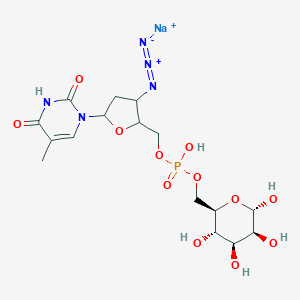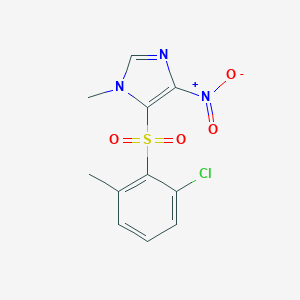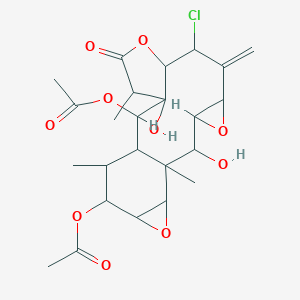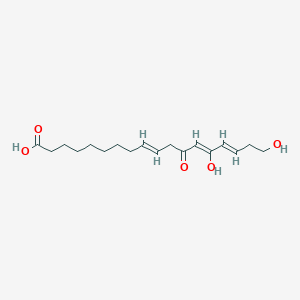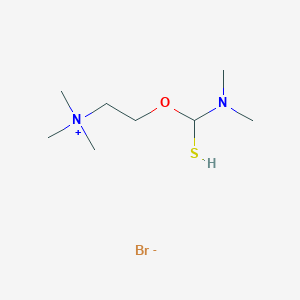
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPAA is a synthetic compound that can be synthesized using different methods, and its mechanism of action is still being studied.
作用機序
The mechanism of action of CPAA is still being studied. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, while AChE is an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CPAA can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to inhibit the activity of AChE, which could potentially lead to improved memory and learning. In vivo studies have shown that CPAA can reduce tumor growth in mice and reduce inflammation in rats.
実験室実験の利点と制限
One advantage of using CPAA in lab experiments is its relatively simple synthesis method. CPAA is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of using CPAA is its limited solubility in water, which can make it difficult to use in certain experiments. CPAA is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on CPAA. One area of interest is the development of CPAA as a potential drug candidate for the treatment of Alzheimer's disease. Another area of interest is the optimization of CPAA as a herbicide, which could potentially lead to the development of more effective and environmentally friendly weed control methods. Further studies are also needed to fully understand the mechanism of action of CPAA and its potential applications in other fields, such as environmental science.
合成法
CPAA can be synthesized using different methods, including the reaction between 2,4-dichlorophenoxyacetic acid and 4-cyano-1H-pyrazole in the presence of a base. Another method involves the reaction between 2,4-dichlorophenoxyacetic acid and 4-amino-1H-pyrazole, followed by the reaction with acetic anhydride and cyanogen bromide. The synthesis of CPAA is relatively simple and can be done using standard laboratory equipment.
科学的研究の応用
CPAA has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, CPAA has been shown to have antitumor and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, CPAA has been studied for its herbicidal properties, and it has been shown to be effective against various weed species. In environmental science, CPAA has been studied for its potential use as a water treatment agent.
特性
分子式 |
C12H8Cl2N4O2 |
|---|---|
分子量 |
311.12 g/mol |
IUPAC名 |
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-8-1-2-10(9(14)3-8)20-6-11(19)17-12-7(4-15)5-16-18-12/h1-3,5H,6H2,(H2,16,17,18,19) |
InChIキー |
KUSBFIUOPIWWKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NN2)C#N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NN2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



